Cas no 179110-74-8 ((Boc-4-amino)piperidine hydrochloride)

(Boc-4-amino)piperidine hydrochloride is a protected derivative of 4-aminopiperidine, widely used as a key intermediate in organic synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides stability and selectivity during reactions, enabling controlled deprotection under mild acidic conditions. This compound is particularly valuable in peptide and heterocycle synthesis, where it serves as a versatile building block for introducing the piperidine scaffold. Its hydrochloride salt form enhances solubility and handling properties. The product is characterized by high purity and consistent performance, making it suitable for applications in medicinal chemistry, drug discovery, and the development of bioactive molecules. Proper storage under anhydrous conditions is recommended to maintain stability.
(Boc-4-amino)piperidine hydrochloride structure
179110-74-8 structure
Product Name:(Boc-4-amino)piperidine hydrochloride
CAS No:179110-74-8
MF:C10H21ClN2O2
MW:236.738941907883
MDL:MFCD03093509
CID:113091
Update Time:2025-06-12

(Boc-4-amino)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl piperidin-4-ylcarbamate hydrochloride
    • (Boc-4-aMino)piperidine hydrochloride
    • 4-N-BOC-Aminopiperidine hcl
    • Carbamic acid,N-4-piperidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
    • 4-(Boc-amino)-piperidine hydrochloride
    • 4-BOC-AMINOPIPERIDINE-HCl
    • Piperidin-4-ylcarbamic acid tert-butyl ester hydrochloride
    • Piperidin-4-ylcarbamic acid tert-butyl ester monohydrochloride
    • tert-butyl 4-amino-1-piperidinecarboxylate hydrochloride
    • VVLJVJSHANVSGD-UHFFFAOYSA-N
    • 4-(boc-amino)piperidine hydrochloride
    • tert-Butyl piperidin-4-ylcarbamate HCl
    • ST2419988
    • AX8209501
    • W3900
    • 4-tert-Butoxycarbonylaminopiperidine hydrochloride
    • tert-butyl N-piperidin-4-ylcarbamate hydrochloride
    • Piperidin4-yl-carbamic acid tert-b
    • (Boc-4-amino)piperidine hydrochloride
    • MDL: MFCD03093509
    • Inchi: 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
    • InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
    • SMILES: Cl.O(C(NC1CCNCC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 236.12900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 50.4

Experimental Properties

  • Color/Form: Off white powder
  • PSA: 55.56000
  • LogP: 2.78480
  • Solubility: Not determined

(Boc-4-amino)piperidine hydrochloride Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

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(Boc-4-amino)piperidine hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:179110-74-8)(Boc-4-amino)piperidine hydrochloride
Order Number:A812424
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:57
Price ($):196.0
Email:sales@amadischem.com

Additional information on (Boc-4-amino)piperidine hydrochloride

Comprehensive Overview of (Boc-4-amino)piperidine hydrochloride (CAS No. 179110-74-8): Properties, Applications, and Industry Insights

(Boc-4-amino)piperidine hydrochloride (CAS No. 179110-74-8) is a highly versatile organic compound widely utilized in pharmaceutical synthesis and biochemical research. This compound, featuring a piperidine backbone protected by a tert-butoxycarbonyl (Boc) group, serves as a critical building block for drug discovery and peptide modification. Its molecular formula, C10H21ClN2O2, and molecular weight of 236.74 g/mol make it a preferred choice for medicinal chemistry applications.

The Boc-protected amine functionality in (Boc-4-amino)piperidine hydrochloride ensures stability during synthetic processes, while the hydrochloride salt form enhances solubility in aqueous systems. Researchers frequently employ this compound in the development of kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics. Recent trends in AI-driven drug discovery have amplified demand for such high-purity intermediates, as computational models increasingly predict their utility in targeted therapies.

In the context of green chemistry advancements, (Boc-4-amino)piperidine hydrochloride aligns with industry efforts to minimize environmental impact. Its efficient protection-deprotection chemistry reduces waste generation compared to alternative protecting groups. Analytical techniques like HPLC, NMR, and mass spectrometry confirm its ≥98% purity, meeting stringent GMP standards for pharmaceutical manufacturing.

The compound's role in peptide coupling reactions has gained attention amid growing interest in peptide-based therapeutics for metabolic disorders and oncology. Its piperidine moiety contributes to improved bioavailability of resulting compounds—a key focus in drug optimization strategies. Storage recommendations typically suggest 2-8°C in airtight containers to maintain stability, with shelf life extending beyond 24 months under proper conditions.

Market analyses indicate rising procurement of (Boc-4-amino)piperidine hydrochloride by contract research organizations (CROs) and academic laboratories, driven by expanded structure-activity relationship (SAR) studies. Frequently searched questions include "Boc-4-amino piperidine HCl solubility" and "alternative protecting groups for piperidine amines," reflecting user needs for practical application data. The compound's SCHEMBL database entry (SCHEMBL123456) provides additional structural insights for computational chemists.

Emerging applications in bioconjugation chemistry leverage the compound's nucleophilic character for linker synthesis in antibody-drug conjugates (ADCs). This aligns with the pharmaceutical industry's shift toward targeted drug delivery systems. Technical discussions often center on optimizing reaction yields during Boc deprotection steps using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Quality control protocols for CAS 179110-74-8 emphasize residual solvent analysis and heavy metal testing to ensure compliance with ICH guidelines. The compound's melting point (195-198°C) and optical rotation data serve as critical identity markers during batch verification. Suppliers increasingly provide certificates of analysis (CoA) with detailed chromatographic purity profiles to meet regulatory requirements.

Recent patent literature highlights derivatives of (Boc-4-amino)piperidine hydrochloride in neuroprotective agents and anti-inflammatory compounds, demonstrating its structural versatility. The piperidine scaffold's prevalence in FDA-approved drugs (~20% of small molecule medications) underscores the commercial significance of this chemical intermediate. Current research explores its incorporation into PROTAC molecules and covalent inhibitors—two rapidly growing areas in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:179110-74-8)(Boc-4-amino)piperidine hydrochloride
A812424
Purity:99%
Quantity:25g
Price ($):196.0
Email